![molecular formula C11H11N3O B3033096 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 81905-05-7](/img/structure/B3033096.png)
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
The compound "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" is a derivative of pyrazolone, which is a class of organic compounds with a 5-membered lactam structure. It is characterized by the presence of an anilinomethylene group attached to the pyrazolone ring. This class of compounds is known for its biological activities and is often used as a scaffold for the development of new pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolone derivatives can be achieved through various methods. One approach involves the one-pot reaction of 3-methyl-1H-pyrazol-5(4H)-one with aryl aldehydes, using catalysts such as 12-tungstophosphoric acid (H3PW12O40) or 2-hydroxy ethylammonium propionate . Another method includes the condensation reaction of substituted anilines with ethyl orthoformate . Additionally, the use of Ce(SO4)2.4H2O as a heterogeneous catalyst in water/ethanol solution has been reported to yield high-quality products in a short time .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is characterized by the presence of a pyrazolone ring, which can be further modified by various substituents. The anilinomethylene group in the compound of interest introduces a degree of rigidity and can lead to the formation of conformational isomers due to intramolecular hydrogen bonding . The exact structure of "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one" would require further analysis using techniques such as NMR and FTIR, as demonstrated in the characterization of similar compounds .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo a variety of chemical reactions. The reactivity of these compounds often involves the active methylene group, which can participate in Michael addition reactions to afford products such as spirocyclobutenes or cyclopyran-2-pyrazoline-5-ones, depending on the active methylene derivatives used . The presence of the anilinomethylene moiety may also influence the reactivity and the types of reactions the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives, including "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one," are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and may show varying degrees of biological activity. For instance, some anilinomethylene derivatives have demonstrated fungicidal activity . The physical properties such as melting points and solubility, along with chemical properties like reactivity and stability, can be determined through experimental studies.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound and its derivatives serve as a versatile building block for synthesizing a wide range of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives have been highlighted for their reactivity and applications in heterocyclic and dyes synthesis, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad array of precursors, including amines and phenols (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
In medicinal chemistry, the structure of pyrazole, which is closely related to "4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one," has been extensively studied for its biological activities. Methyl substituted pyrazoles, in particular, have been identified as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities. The review by Sharma et al. emphasizes the synthetic approaches for methyl-substituted pyrazoles and their medical significances, highlighting their applications in developing new leads with high efficacy (Sharma et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(11(15)14-13-8)7-12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMZOBCMSGXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420451 | |
Record name | NSC352718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81905-05-7 | |
Record name | NSC352718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC352718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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